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molecular formula C35H41ClN4O4 B8485506 (R)-tert-butyl (3-(N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)-4-methylbenzamido)propyl)carbamate

(R)-tert-butyl (3-(N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)-4-methylbenzamido)propyl)carbamate

Cat. No. B8485506
M. Wt: 617.2 g/mol
InChI Key: DCSJTRHNJQALDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07161002B2

Procedure details

A dry 3-necked, round bottomed flask, equipped with a magnetic stirrer, nitrogen inlet and cold bath was charged with 16.0 g of {3-[1-(3-benzyl-7-chloro-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-methyl-propylamino]-propyl}carbamic acid tert-butyl ester (the compound of Formula 302 prepared, e.g., as described in Example 1.7 or 3.2), 80 mL of DCM and 9.1 g (12 mL) (2.2 eq) of DIPEA and stirred until dissolved. To the stirring solution, p-toluoyl chloride 5.5 g (4.7 mL) (1.1 eq) was added and stirring continued for approximately 6 hours until the reaction was determined to be completed by TLC (hexanes/ethyl acetate 1:1). The reaction was quenched with methanol (5 mL) and stirred for an additional 30 minutes, then cooled followed by addition of 1N hydrochloric acid (exothermic) to wash until acidic. The resulting solution was dried over sodium sulfate, the solvents stripped under vacuum at 30–40° C. The crude product thus obtained was purified on a silica gel column (eluted with 15% ethyl acetate in hexanes) and concentrated to give the title compound of Formula 304 {3-[[1-(3-benzyl-7-chloro-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-methyl-propyl]-(4-methyl-benzoyl)-amino]-propyl}-carbamic acid tert-butyl ester as an off-white foam solid, 10.8 g (60% yield).
Name
{3-[1-(3-benzyl-7-chloro-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-methyl-propylamino]-propyl}carbamic acid tert-butyl ester
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
Formula 302
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:35])[NH:7][CH2:8][CH2:9][CH2:10][NH:11][CH:12]([C:16]1[N:25]([CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:24](=[O:33])[C:23]2[C:18](=[CH:19][C:20]([Cl:34])=[CH:21][CH:22]=2)[N:17]=1)[CH:13]([CH3:15])[CH3:14])([CH3:4])([CH3:3])[CH3:2].CCN(C(C)C)C(C)C.[C:45]1([CH3:54])[CH:50]=[CH:49][C:48]([C:51](Cl)=[O:52])=[CH:47][CH:46]=1>C(Cl)Cl>[C:1]([O:5][C:6](=[O:35])[NH:7][CH2:8][CH2:9][CH2:10][N:11]([C@@H:12]([C:16]1[N:25]([CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:24](=[O:33])[C:23]2[C:18](=[CH:19][C:20]([Cl:34])=[CH:21][CH:22]=2)[N:17]=1)[CH:13]([CH3:15])[CH3:14])[C:51](=[O:52])[C:48]1[CH:49]=[CH:50][C:45]([CH3:54])=[CH:46][CH:47]=1)([CH3:3])([CH3:4])[CH3:2].[C:1]([O:5][C:6](=[O:35])[NH:7][CH2:8][CH2:9][CH2:10][N:11]([CH:12]([C:16]1[N:25]([CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:24](=[O:33])[C:23]2[C:18](=[CH:19][C:20]([Cl:34])=[CH:21][CH:22]=2)[N:17]=1)[CH:13]([CH3:15])[CH3:14])[C:51](=[O:52])[C:48]1[CH:49]=[CH:50][C:45]([CH3:54])=[CH:46][CH:47]=1)([CH3:3])([CH3:4])[CH3:2]

Inputs

Step One
Name
{3-[1-(3-benzyl-7-chloro-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-methyl-propylamino]-propyl}carbamic acid tert-butyl ester
Quantity
16 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCNC(C(C)C)C1=NC2=CC(=CC=C2C(N1CC1=CC=CC=C1)=O)Cl)=O
Name
Formula 302
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
4.7 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C
Step Four
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry 3-necked, round bottomed flask, equipped with a magnetic stirrer, nitrogen inlet and cold bath
CUSTOM
Type
CUSTOM
Details
prepared
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with methanol (5 mL)
STIRRING
Type
STIRRING
Details
stirred for an additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
followed by addition of 1N hydrochloric acid (exothermic)
WASH
Type
WASH
Details
to wash until acidic
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
stripped under vacuum at 30–40° C
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified on a silica gel column (eluted with 15% ethyl acetate in hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCN(C(C1=CC=C(C=C1)C)=O)[C@H](C(C)C)C1=NC2=CC(=CC=C2C(N1CC1=CC=CC=C1)=O)Cl)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCN(C(C1=CC=C(C=C1)C)=O)C(C(C)C)C1=NC2=CC(=CC=C2C(N1CC1=CC=CC=C1)=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07161002B2

Procedure details

A dry 3-necked, round bottomed flask, equipped with a magnetic stirrer, nitrogen inlet and cold bath was charged with 16.0 g of {3-[1-(3-benzyl-7-chloro-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-methyl-propylamino]-propyl}carbamic acid tert-butyl ester (the compound of Formula 302 prepared, e.g., as described in Example 1.7 or 3.2), 80 mL of DCM and 9.1 g (12 mL) (2.2 eq) of DIPEA and stirred until dissolved. To the stirring solution, p-toluoyl chloride 5.5 g (4.7 mL) (1.1 eq) was added and stirring continued for approximately 6 hours until the reaction was determined to be completed by TLC (hexanes/ethyl acetate 1:1). The reaction was quenched with methanol (5 mL) and stirred for an additional 30 minutes, then cooled followed by addition of 1N hydrochloric acid (exothermic) to wash until acidic. The resulting solution was dried over sodium sulfate, the solvents stripped under vacuum at 30–40° C. The crude product thus obtained was purified on a silica gel column (eluted with 15% ethyl acetate in hexanes) and concentrated to give the title compound of Formula 304 {3-[[1-(3-benzyl-7-chloro-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-methyl-propyl]-(4-methyl-benzoyl)-amino]-propyl}-carbamic acid tert-butyl ester as an off-white foam solid, 10.8 g (60% yield).
Name
{3-[1-(3-benzyl-7-chloro-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-methyl-propylamino]-propyl}carbamic acid tert-butyl ester
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
Formula 302
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:35])[NH:7][CH2:8][CH2:9][CH2:10][NH:11][CH:12]([C:16]1[N:25]([CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:24](=[O:33])[C:23]2[C:18](=[CH:19][C:20]([Cl:34])=[CH:21][CH:22]=2)[N:17]=1)[CH:13]([CH3:15])[CH3:14])([CH3:4])([CH3:3])[CH3:2].CCN(C(C)C)C(C)C.[C:45]1([CH3:54])[CH:50]=[CH:49][C:48]([C:51](Cl)=[O:52])=[CH:47][CH:46]=1>C(Cl)Cl>[C:1]([O:5][C:6](=[O:35])[NH:7][CH2:8][CH2:9][CH2:10][N:11]([C@@H:12]([C:16]1[N:25]([CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:24](=[O:33])[C:23]2[C:18](=[CH:19][C:20]([Cl:34])=[CH:21][CH:22]=2)[N:17]=1)[CH:13]([CH3:15])[CH3:14])[C:51](=[O:52])[C:48]1[CH:49]=[CH:50][C:45]([CH3:54])=[CH:46][CH:47]=1)([CH3:3])([CH3:4])[CH3:2].[C:1]([O:5][C:6](=[O:35])[NH:7][CH2:8][CH2:9][CH2:10][N:11]([CH:12]([C:16]1[N:25]([CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:24](=[O:33])[C:23]2[C:18](=[CH:19][C:20]([Cl:34])=[CH:21][CH:22]=2)[N:17]=1)[CH:13]([CH3:15])[CH3:14])[C:51](=[O:52])[C:48]1[CH:49]=[CH:50][C:45]([CH3:54])=[CH:46][CH:47]=1)([CH3:3])([CH3:4])[CH3:2]

Inputs

Step One
Name
{3-[1-(3-benzyl-7-chloro-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-methyl-propylamino]-propyl}carbamic acid tert-butyl ester
Quantity
16 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCNC(C(C)C)C1=NC2=CC(=CC=C2C(N1CC1=CC=CC=C1)=O)Cl)=O
Name
Formula 302
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
4.7 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C
Step Four
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry 3-necked, round bottomed flask, equipped with a magnetic stirrer, nitrogen inlet and cold bath
CUSTOM
Type
CUSTOM
Details
prepared
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with methanol (5 mL)
STIRRING
Type
STIRRING
Details
stirred for an additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
followed by addition of 1N hydrochloric acid (exothermic)
WASH
Type
WASH
Details
to wash until acidic
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
stripped under vacuum at 30–40° C
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified on a silica gel column (eluted with 15% ethyl acetate in hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCN(C(C1=CC=C(C=C1)C)=O)[C@H](C(C)C)C1=NC2=CC(=CC=C2C(N1CC1=CC=CC=C1)=O)Cl)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCN(C(C1=CC=C(C=C1)C)=O)C(C(C)C)C1=NC2=CC(=CC=C2C(N1CC1=CC=CC=C1)=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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